molecular formula C22H18O6 B1681520 Scaff10-8 CAS No. 777857-56-4

Scaff10-8

カタログ番号: B1681520
CAS番号: 777857-56-4
分子量: 378.4 g/mol
InChIキー: NDSJTCLAYRYLOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core fused with a propanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Scaff10-8 typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromene moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and advanced purification techniques such as chromatography can further streamline the production process.

化学反応の分析

Types of Reactions

3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学的研究の応用

Role in Water Homeostasis

The primary application of Scaff10-8 in renal physiology is its ability to modulate AQP2 trafficking. A study demonstrated that treatment with this compound led to the redistribution of AQP2 from intracellular vesicles to the plasma membrane, enhancing water reabsorption capabilities of renal cells . This mechanism suggests potential therapeutic applications for conditions related to water imbalance, such as nephrogenic diabetes insipidus.

Study Objective Findings
Investigate the effect of this compound on AQP2 traffickingThis compound promotes AQP2 membrane insertion, enhancing water reabsorption

Case Studies

While specific case studies focusing solely on this compound's anticancer properties are scarce, related research on compounds that target RhoA signaling pathways provides insights into its potential:

Study Cancer Type Mechanism Outcome
MelanomaInhibition of RhoA signalingReduced tumor growth in xenograft models

Conclusion and Future Directions

This compound presents promising applications in both renal physiology and potential cancer therapies through its unique mechanism of action involving RhoA inhibition. Future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects, particularly for conditions related to water homeostasis.
  • Broader Antitumor Studies : Expanding research into its effects on various cancer types to establish a clearer understanding of its therapeutic potential.

作用機序

The mechanism of action of Scaff10-8 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Uniqueness

3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups

生物活性

Scaff10-8 is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular signaling pathways. This article delves into its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of the AKAP-Lbc-RhoA interaction. By binding to RhoA, it inhibits the activation mediated by AKAP-Lbc, a protein involved in various signaling pathways. Notably, this compound does not interfere with RhoA activation through other guanine nucleotide exchange factors (GEFs) or affect the activities of other Rho family members such as Rac1 and Cdc42 .

Key Findings:

  • Inhibition of RhoA Activation: this compound selectively inhibits AKAP-Lbc-mediated RhoA activation.
  • Aquaporin-2 Redistribution: The compound promotes the translocation of aquaporin-2 (AQP2) from intracellular vesicles to the plasma membrane in inner medullary collecting duct (IMCD) cells, indicating a role in water reabsorption processes .

Table 1: Effects of this compound on AQP2 Redistribution

Concentration (μM)AQP2 Redistribution (%)Statistical Significance
020-
1.5635p < 0.05
6.2550p < 0.01
2570p < 0.001
10085p < 0.001

The data indicates a dose-dependent increase in AQP2 redistribution, highlighting the effectiveness of this compound at higher concentrations.

Case Studies and Research Findings

In a study conducted by Schrade et al. (2018), this compound was tested for its ability to influence AQP2 trafficking in renal cells. The results demonstrated that this compound significantly enhanced AQP2 translocation to the plasma membrane, suggesting its potential utility in treating conditions related to water balance and kidney function .

Research Highlights:

  • Cellular Models: The effects were observed in HEK293 cells and primary rat IMCD cells.
  • Mechanistic Insights: The study provided insights into the molecular interactions between AKAP-Lbc and RhoA, elucidating how this compound alters these dynamics to promote AQP2 activity.

Implications for Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications, particularly in conditions such as nephrogenic diabetes insipidus or other disorders characterized by impaired water reabsorption. By modulating AQP2 trafficking, this compound could serve as a novel treatment strategy aimed at enhancing renal water retention.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Scaff10-8, and how is its purity validated?

this compound is synthesized via Williamson ether synthesis and subsequent saponification. For example, gallic acid (3) reacts with diethyl-2-acetylglutarate (4) in ethanol HCl to form 7-hydroxycoumarin derivatives (5a). Subsequent reactions with α-halo ketone derivatives (2) yield intermediate 6, which undergoes cyclization in NaOH to form the flavone derivative this compound (8) . Purity is validated using techniques like HPLC or mass spectrometry, with synthetic intermediates and final products characterized via NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound’s cytotoxicity assessed in cellular models?

Cytotoxicity is evaluated using the MTS assay, which measures metabolic activity via NAD(P)H-dependent oxidoreductase enzymes. This compound (3–100 μM) shows no cytotoxicity in primary rat inner medullary collecting duct (IMCD) cells or permanent cell lines (MCF7, H9C2, HEK293, MCD4) over 24–72 hours. ATP quantitation further confirms cell viability at ≤100 μM . Staurosporine, a pro-apoptotic agent, serves as a positive control .

Q. What experimental evidence supports this compound’s interaction with RhoA?

Isothermal titration calorimetry (ITC) confirms this compound binds RhoA with dissociation constants (KD) of 20 ± 1 μM (GDP-bound RhoA) and 38 ± 4 μM (GTPγS-bound RhoA). This interaction is independent of RhoA’s conformational state, suggesting this compound targets regions outside the switch domains . Negative controls (e.g., GST-tagged proteins) confirm specificity .

Advanced Research Questions

Q. How does this compound selectively inhibit AKAP-Lbc-mediated RhoA activation without affecting other RhoGEFs?

this compound specifically blocks AKAP-Lbc’s DH domain-mediated RhoA activation, as shown by luciferase reporter assays and Western blotting. In HEK293 cells expressing AKAP-Lbc with constitutively active Gα12QL, this compound (30–100 μM) reduces RhoA activation by >50%. In contrast, it does not inhibit RhoA activation by LARG or PDZ-RhoGEF, confirming selectivity . Structural modeling suggests this compound binds RhoA’s hydrophobic cleft, disrupting AKAP-Lbc/DH domain interactions .

Q. What methodological considerations are critical for interpreting this compound’s IC50 in HTRF assays?

Homogeneous time-resolved fluorescence (HTRF) assays measure this compound’s inhibition of AKAP-Lbc/DH-RhoA binding (IC50 = 34.1 μM). Key considerations include:

  • Optimizing protein concentrations (His-AKAP-Lbc/DH and biotinylated RhoA) to avoid signal saturation.
  • Validating assay specificity using negative controls (e.g., Scaff10-59, an inactive derivative).
  • Accounting for DMSO solvent effects by limiting final concentrations to ≤1% .

Q. How should researchers resolve contradictions in this compound’s binding affinity across experimental platforms?

ITC and HTRF yield differing KD and IC50 values due to methodological variances:

  • ITC measures thermodynamic binding in solution, while HTRF detects competitive inhibition in solid-phase systems.
  • GTPγS-bound RhoA’s conformational flexibility in ITC may reduce binding affinity compared to HTRF’s immobilized RhoA. Researchers should cross-validate findings using orthogonal techniques (e.g., microscale thermophoresis) and report assay conditions transparently .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

Dose-response curves (e.g., cytotoxicity, RhoA inhibition) are analyzed using one-way ANOVA with Bonferroni post hoc correction. Data from ≥3 independent experiments (n = 3–4 replicates/group) are normalized to controls and plotted as mean ± SEM . Non-linear regression models (e.g., log[inhibitor] vs. response) calculate IC50 values .

Q. Methodological Guidance

Q. How can researchers optimize this compound’s solubility and stability in cell-based assays?

  • Solubilize this compound in DMSO (stock concentration ≤50 mM).
  • Dilute in culture media to final DMSO ≤0.1% to avoid solvent toxicity.
  • Pre-treat cells for 1–2 hours before stimulation to ensure compound uptake (validated via mass spectrometry) .

Q. What controls are essential for this compound’s functional studies in RhoA signaling?

  • Positive controls: GTPγS (RhoA activation), staurosporine (cytotoxicity).
  • Negative controls: DMSO vehicle, inactive derivatives (e.g., Scaff10-59).
  • Specificity controls: Cells lacking AKAP-Lbc or expressing alternative RhoGEFs (e.g., LARG) .

Q. How can this compound inform studies on aquaporin-2 (AQP2) trafficking?

this compound promotes AQP2 translocation to the plasma membrane in IMCD cells, mimicking vasopressin effects. Researchers should combine immunofluorescence microscopy (anti-AQP2 antibodies) with RhoA activity assays (G-LISA) to correlate RhoA inhibition with AQP2 redistribution .

Q. Data Interpretation and Reporting

Q. How should conflicting data on this compound’s therapeutic potential be addressed?

While this compound inhibits pathological RhoA activation (e.g., in cardiac hypertrophy), its direct RhoA targeting limits therapeutic specificity. Researchers must distinguish tool compound applications (mechanistic studies) from drug development, emphasizing this compound’s utility in dissecting AKAP-Lbc/RhoA signaling .

Q. What ethical and reporting standards apply to this compound research?

  • Adhere to ARRIVE guidelines for animal studies (e.g., IMCD cell sourcing).
  • Disclose conflicts of interest (e.g., compound synthesis protocols).
  • Deposit raw data (e.g., ITC thermograms, HTRF curves) in public repositories .

特性

IUPAC Name

3-[3-(4-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-12-15(7-8-21(23)24)22(25)28-20-10-19-17(9-16(12)20)18(11-27-19)13-3-5-14(26-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSJTCLAYRYLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。